molecular formula C15H8Cl3N3O2 B6491355 2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891131-83-2

2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6491355
CAS No.: 891131-83-2
M. Wt: 368.6 g/mol
InChI Key: OCOGALBAJZAEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dichlorophenyl group. The benzamide moiety is further functionalized with a 2-chloro substituent (Figure 1). This compound belongs to the 1,3,4-oxadiazole class, known for diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3O2/c16-8-5-6-12(18)10(7-8)14-20-21-15(23-14)19-13(22)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOGALBAJZAEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of 2-chlorobenzoyl hydrazide (C7H6ClN2O), derived from 2-chlorobenzoic acid and hydrazine hydrate. Reaction conditions include refluxing in ethanol (78°C, 4–6 hours), yielding the hydrazide in 85–92% purity.

2-ClC6H4COOH+NH2NH22-ClC6H4CONHNH2+H2O\text{2-ClC}6\text{H}4\text{COOH} + \text{NH}2\text{NH}2 \rightarrow \text{2-ClC}6\text{H}4\text{CONHNH}2 + \text{H}2\text{O}

Cyclization to 1,3,4-Oxadiazole

The hydrazide reacts with 2,5-dichlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent. Optimal conditions involve:

  • Molar ratio : 1:1.2 (hydrazide:acyl chloride)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 80°C, 8–10 hours

  • Yield : 68–74%

2-ClC6H4CONHNH2+2,5-Cl2C6H3COClPOCl3Target Compound+2HCl\text{2-ClC}6\text{H}4\text{CONHNH}2 + \text{2,5-Cl}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{POCl}_3} \text{Target Compound} + 2\text{HCl}

Table 1: Cyclization Reaction Optimization

ParameterCondition 1Condition 2Condition 3
Cyclizing AgentPOCl3H2SO4SOCl2
Yield (%)745263
Purity (HPLC, %)98.589.294.1

POCl3 outperforms sulfuric acid and thionyl chloride due to superior dehydration efficiency and fewer side reactions.

Alternative Route: Oxidative Cyclization

Semicarbazide Intermediate

An alternative pathway involves 2-chloro-N'-(2,5-dichlorobenzoyl)benzohydrazide , synthesized by coupling 2-chlorobenzoyl chloride with 2,5-dichlorobenzohydrazide. Key steps:

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent : Dichloromethane (DCM), 0°C, 2 hours

  • Yield : 81%.

Oxidative Ring Closure

Oxidation with iodine (I2) in dimethyl sulfoxide (DMSO) induces cyclization:

  • Iodine concentration : 1.5 equivalents

  • Reaction Time : 3 hours, 60°C

  • Yield : 70%.

Semicarbazide+I2Target Compound+2HI\text{Semicarbazide} + \text{I}_2 \rightarrow \text{Target Compound} + 2\text{HI}

This method avoids harsh dehydrating agents but requires careful control of iodine stoichiometry to prevent over-oxidation.

Post-Cyclization Functionalization

Amide Coupling via Carbodiimide Chemistry

For late-stage diversification, the oxadiazole-2-amine intermediate reacts with 2-chlorobenzoic acid using EDC and hydroxybenzotriazole (HOBt):

  • Solvent : DMF, 25°C, 12 hours

  • Yield : 65%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >98% purity. Recrystallization from ethanol-water (4:1) further enhances crystallinity.

Spectroscopic Validation

  • NMR (400 MHz, CDCl3) :

    • δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 7.89–7.45 (m, 6H, Ar-H and oxadiazole-H)

  • HRMS (ESI+) : m/z 424.9567 [M+H]+ (calc. 424.9563).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Cyclodehydration7498.510
Oxidative Cyclization7097.83
Amide Coupling6596.212

Cyclodehydration with POCl3 remains the most robust method, balancing yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides or thiobenzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Key structural analogs are compared in Table 1, highlighting substituent variations and their implications:

Compound Name Oxadiazole Substituent Benzamide/Amide Substituent Molecular Weight Key Biological Activity Reference
Target Compound 5-(2,5-Dichlorophenyl) 2-Chlorobenzamide ~414* Not explicitly reported -
LMM5 5-(4-Methoxyphenylmethyl) 4-[Benzyl(methyl)sulfamoyl]benzamide - Antifungal (C. albicans)
LMM11 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide - Antifungal (C. albicans)
OZE-III 5-(4-Chlorophenyl) Pentanamide 279.72 Antimicrobial (S. aureus)
4-Bromo-N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(2,5-Dichlorophenyl) 4-Bromobenzamide 413.0 Not reported
5-Chloro-N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide 5-(2,4-Dichlorophenyl) (thiadiazole core) 5-Chloro-2-methoxybenzamide 414.7 Not reported

Notes:

  • Chlorine positioning: The target compound’s 2,5-dichlorophenyl group may enhance lipophilicity and steric effects compared to mono-chlorinated analogs like OZE-III .
  • Thiadiazole vs.
  • Sulfamoyl groups : LMM5 and LMM11 incorporate sulfamoyl moieties, which improve solubility and may enhance binding to fungal thioredoxin reductase .

Physicochemical and Pharmacokinetic Properties

  • Molecular weight : At ~414 g/mol, the compound adheres to Lipinski’s rule (MW < 500) .
  • Hydrogen bond donors/acceptors: The benzamide and oxadiazole groups provide H-bond acceptors, critical for target interactions .

Biological Activity

2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10ClN3O
  • Molecular Weight : 273.7 g/mol

The presence of the oxadiazole ring and the dichlorophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities through various mechanisms:

  • Antimicrobial Activity : The oxadiazole derivatives have shown effectiveness against a range of bacteria and fungi. They may act by disrupting cellular membranes or inhibiting essential enzymatic pathways.
  • Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50/EC50 Values Target Reference
Antimicrobial10 µMStaphylococcus aureus
Anticancer (MCF-7)0.65 µMBreast cancer cell line
Cytotoxicity15 µMVarious cancer cell lines
Apoptosis InductionSignificantCaspase activation

Case Studies

  • Anticancer Activity : In a study evaluating various oxadiazole derivatives, it was found that this compound exhibited superior cytotoxic effects against MCF-7 breast cancer cells compared to standard treatments like doxorubicin. Flow cytometry analysis confirmed its role in apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Another study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µM. The mechanism was attributed to membrane disruption and interference with bacterial metabolic processes .

Comparative Analysis with Similar Compounds

To understand the relative potency and selectivity of this compound, it can be compared with other oxadiazole derivatives:

Compound IC50/EC50 Values Activity Type
5a–b (Oxadiazole derivative)0.75 µMAnticancer
Fluconazole0.05 µMAntifungal
Voriconazole0.1 µMAntifungal

This comparison highlights that while some traditional antifungal agents exhibit lower IC50 values against specific pathogens, the anticancer activity of the oxadiazole derivative is noteworthy.

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Precursor Preparation : Start with 2-amino-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole, synthesized via cyclization of a thiosemicarbazide intermediate under acidic conditions.

Amide Coupling : React the oxadiazole precursor with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide linkage.

Purification : Use column chromatography or recrystallization (e.g., from pet ether/ethyl acetate mixtures) to isolate the pure product.
Key conditions include refluxing in anhydrous solvents (e.g., THF or DCM) and monitoring reaction progress via TLC .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons, oxadiazole ring carbons, and substituent patterns (e.g., chlorine environments at δ 7.2–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 408.99 for C₁₅H₈Cl₃N₃O₂) .

Advanced: How can reaction conditions be optimized to improve the yield of oxadiazole ring formation?

Methodological Answer:

  • Temperature Control : Maintain 80–100°C during cyclization to prevent side reactions (e.g., decomposition of intermediates) .
  • Catalyst Selection : Use iodine or p-toluenesulfonic acid to accelerate cyclization kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
  • Continuous Flow Reactors : For scalable synthesis, flow systems reduce reaction time and improve yield by 15–20% compared to batch methods .

Advanced: What computational methods are recommended for studying the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases). Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in physiological conditions (e.g., solvation with TIP3P water model) .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using descriptors like logP and polar surface area .

Advanced: How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for variables like serum concentration .
  • Dose-Response Curves : Generate IC₅₀ values across a 10-point concentration range (e.g., 0.1–100 µM) to account for potency variations .
  • Metabolic Stability Testing : Compare microsomal half-lives (e.g., human liver microsomes) to rule out degradation as a cause of inconsistent activity .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition : Tyrosine kinases (e.g., EGFR) and cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .
  • Antimicrobial Targets : Bacterial dihydrofolate reductase (DHFR) and DNA gyrase, based on oxadiazole derivatives’ activity against resistant strains .
  • Apoptosis Induction : Caspase-3 activation in cancer cells, validated via flow cytometry and Western blotting in preliminary studies .

Advanced: What strategies can enhance the compound’s bioavailability based on its physicochemical properties?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility. For example, replace the chloro substituent with a methoxy group to lower logP .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance plasma stability, as demonstrated for similar oxadiazoles .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify dissolution rates. SHELXL (via WinGX) is recommended for crystal structure analysis .

Basic: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
  • Structure Refinement : SHELXL refines positional and thermal parameters, achieving R-factor < 5%. The oxadiazole ring planarity (torsion angles < 2°) confirms rigidity .
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate bond lengths (e.g., C-N in oxadiazole: 1.28–1.32 Å) and angles .

Advanced: How to analyze contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with unchanged Vmax, competitive binding is confirmed .
  • Crystallographic Validation : Resolve enzyme-ligand co-crystals (e.g., using SHELXS) to visualize binding modes and reconcile kinetic discrepancies .
  • Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain unexpected activity .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of chloro-containing intermediates.
  • PPE : Wear nitrile gloves and goggles when handling 2-chlorobenzoyl chloride (corrosive).
  • Waste Disposal : Quench reactive by-products (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.